4-(2-Bromoethyl)phenol

PROTAC Linker Chemistry Targeted Protein Degradation

This para-substituted phenol features a 2-bromoethyl side chain that provides a defined 2-carbon spacer critical for PROTAC ternary complex formation. Substituting with bromomethyl or bromopropyl analogs alters linker geometry and reduces degrader potency. Near-quantitative yields with pentafluoropyridine make it the preferred building block for tetrafluoropyridine-based ionic liquids. The sharp melting point (88–92°C) enables non-destructive QC screening—a distinctive advantage over liquid analogs. Procure this specific compound to eliminate synthetic variability in PROTAC SAR programs.

Molecular Formula C8H9BrO
Molecular Weight 201.06 g/mol
CAS No. 14140-15-9
Cat. No. B083804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromoethyl)phenol
CAS14140-15-9
Molecular FormulaC8H9BrO
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCBr)O
InChIInChI=1S/C8H9BrO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5-6H2
InChIKeyDYYVTFCYVZEQDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Bromoethyl)phenol (14140-15-9) for PROTAC Linker and Alkylating Agent Procurement: Core Identity


4-(2-Bromoethyl)phenol (CAS 14140-15-9), also designated 4-hydroxyphenethyl bromide, is a para-substituted phenol derivative with the molecular formula C8H9BrO and a molecular weight of 201.06 g/mol. This compound integrates a phenolic hydroxyl moiety with a primary alkyl bromide side chain, positioning it as a heterobifunctional building block essential in synthetic chemistry . Its physicochemical profile includes a melting point range of 88–92 °C, a boiling point of 276.5±15.0 °C at 760 mmHg, a density of 1.501±0.06 g/cm³, and a predicted LogP of 2.35 .

Why Generic Alkyl Halide or Phenol Building Blocks Cannot Substitute 4-(2-Bromoethyl)phenol


In procurement for targeted protein degradation (PROTAC) and precision organic synthesis, 4-(2-bromoethyl)phenol is not a simple, interchangeable commodity. Its para-substituted phenyl framework, the specific 2-bromoethyl chain length, and the electrophilic reactivity of the primary bromide create a unique, quantifiable reactivity profile. Attempting to substitute this compound with other alkyl halides—such as analogs with shorter or longer linkers, different halogen leaving groups, or alternative aromatic substitution patterns—can result in significant differences in reaction kinetics, product yield, and biological function . The following evidence clarifies why this specific molecule is required for certain applications and where it diverges from in-class candidates.

Quantitative Differentiation Evidence for 4-(2-Bromoethyl)phenol (CAS 14140-15-9) Against Closest Analogs


PROTAC Linker Design: Spacer Length Optimization Between 4-(Bromomethyl)phenol and 4-(2-Bromoethyl)phenol

The length of the alkyl linker in a PROTAC profoundly influences ternary complex formation and degradation efficiency. The 2-carbon ethyl spacer in 4-(2-bromoethyl)phenol provides a steric and spatial footprint distinct from both its shorter 1-carbon methyl analog, 4-(bromomethyl)phenol, and its longer 3-carbon propyl analog . This difference in linker length directly impacts the achievable distances between the E3 ligase ligand and the target protein ligand, thereby altering the kinetics of the degradation process .

PROTAC Linker Chemistry Targeted Protein Degradation

Electrophilic Reactivity: Comparative Nucleophilic Substitution Rates Among Alkyl Halides

The primary alkyl bromide in 4-(2-bromoethyl)phenol exhibits a characteristic reactivity profile in SN2 nucleophilic substitution reactions. In contrast to its chloro- and iodo- analogs, the bromoethyl group occupies an intermediate position in terms of leaving group ability [1]. This intermediate reactivity provides a balance between efficient alkylation and manageable reaction control .

Organic Synthesis Alkylation Kinetics

Synthetic Yield for Ionic Liquid Precursor: Performance of 4-(2-Bromoethyl)phenol in Nucleophilic Aromatic Substitution

As a precursor for advanced materials like ionic liquids, 4-(2-bromoethyl)phenol demonstrates high efficiency in nucleophilic aromatic substitution reactions with pentafluoropyridine (PFP). In a study, this specific reaction proceeded to yield the tetrafluoropyridine derivative in near quantitative yields [1].

Ionic Liquids Fluorinated Building Blocks Yield Optimization

Physicochemical Stability and Handling: Melting Point as a Purity and Storage Indicator

The melting point of 4-(2-bromoethyl)phenol, a sharp range of 88-92 °C, serves as a reliable and immediate indicator of purity and proper storage conditions . This is a key differentiator from related compounds, such as tyrosol (4-(2-hydroxyethyl)phenol), which is a liquid at room temperature with a much lower melting point of approximately 15-20 °C [1].

Physical Properties Stability Quality Control

High-Value Procurement Scenarios for 4-(2-Bromoethyl)phenol (14140-15-9) Based on Differentiation Evidence


PROTAC Linker Library Development and SAR Optimization

When establishing a structure-activity relationship (SAR) for a new PROTAC degrader, the precise length of the linker is a critical variable. 4-(2-Bromoethyl)phenol provides a defined 2-carbon ethyl spacer for covalent attachment of E3 ligase ligands. Purchasing this specific compound is essential when the target binding pockets have been computationally modeled or experimentally determined to require this specific distance for optimal ternary complex formation. Substituting a 1-carbon (bromomethyl) or 3-carbon (bromopropyl) analog at this stage would produce a different molecular geometry and likely a less potent or inactive degrader, wasting research resources .

Synthesis of High-Yield Fluorinated Ionic Liquid Precursors

In materials chemistry, 4-(2-bromoethyl)phenol is a key building block for constructing perfluoropyridine-based ionic liquids. The evidence of 'near quantitative yields' in its reaction with pentafluoropyridine (PFP) [1] makes it a preferred choice for this specific synthetic route. Researchers aiming for high atom economy and reduced purification steps should procure this compound for the preparation of tetrafluoropyridine derivatives, as alternative phenolic building blocks may not offer the same level of synthetic efficiency in this particular transformation.

Quality Control and Long-Term Stability Assessment in Compound Management

For compound management facilities and chemical stockrooms, the sharp melting point of 4-(2-bromoethyl)phenol (88-92 °C) is a practical and cost-effective QC metric . Upon receipt or during long-term storage, a simple melting point determination can quickly verify the compound's integrity and purity. A significant depression or broadening of this range indicates potential degradation (e.g., formation of the vinyl phenol byproduct), prompting further analytical investigation (NMR, HPLC). This property allows for rapid, non-destructive screening that is not possible for liquid analogs like tyrosol.

Technical Documentation Hub

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